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The glycosylation profile of therapeutic proteins, particularly monoclonal antibodies (mAbs), is a
critical quality attribute that can significantly influence their safety and efficacy. One of the most
impactful modifications is core fucosylation of the N-glycan in the Fc region of IgG1 antibodies.
This guide provides an objective comparison of the immunogenicity of fucosylated and non-
fucosylated proteins, supported by experimental data, to aid in the development of next-
generation biologics with enhanced effector functions.

Executive Summary

The absence of fucose on the Fc glycan of IgG1 antibodies, a state known as afucosylation or
non-fucosylation, dramatically enhances their ability to mediate Antibody-Dependent Cell-
Mediated Cytotoxicity (ADCC). This is primarily due to a significantly increased binding affinity
for the FcyRllla (CD16a) receptor expressed on Natural Killer (NK) cells. This enhanced
effector function can lead to more potent anti-tumor activity and is a key focus in the glyco-
engineering of therapeutic antibodies. Conversely, the impact on Complement-Dependent
Cytotoxicity (CDC) is generally considered to be minimal. Non-fucosylated antibodies are not
expected to be more immunogenic in terms of eliciting an anti-drug antibody response, as
afucosylated IgG is a natural component of human serum.[1][2]

Data Presentation: Quantitative Comparison
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The following tables summarize the key quantitative differences in the immunological activity of

fucosylated and non-fucosylated antibodies.

Table 1: FcyRIlla Binding Affinity

Fold Increase in
Binding Affinity

Antibody Type Target Reference
(Non-Fucosylated
vs. Fucosylated)
] o ~35-fold (for F158
Anti-CD20 (Rituximab ]
CD20 variant), ~9-fold (for [3]
analogue) )
V158 variant)
Not explicitly
) quantified in fold-
Anti-HER2 )
HER2 increase, but [4]
(Trastuzumab) )
consistently shown to
be higher
Humanized I1gG1 Generic 10 to 100-fold [5]

Table 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Activity
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Fold Increase
in ADCC
Potency (Non-

Antibody Type  Target Key Findings Reference
Fucosylated
Vs.
Fucosylated)
Non-fucosylated
antibody reached
) saturated ADCC
Anti-CD20
o >100-fold (based at 0.01-0.1
(Rituximab CD20 i
on EC50) pg/mL, while the
analogue)
fucosylated
version required
>1.0 pg/mL.
Enhanced ADCC
1.9 to 7.7-fold was observed
Anti-HER2 HER? (PBMCs), 11.3- irrespective of
(Trastuzumab) fold (purified NK the FcyRllla
cells) genotype of the
donor.
The
enhancement is
) ) significant and
Humanized IgG1  Generic 2 to 40-fold ]
not substantially
inhibited by
plasma IgG.
Table 3: Complement-Dependent Cytotoxicity (CDC) Activity
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. Effect of
Antibody Type Target . Reference
Fucosylation

No significant
CD20 difference in CDC

activity.

Anti-CD20 (Rituximab

analogue)

Obinutuzumab (low o )
Rituximab induces

fucose) vs. Rituximab CD20 _
higher CDC.

(high fucose)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay (LDH Release Method)

This assay measures the amount of lactate dehydrogenase (LDH) released from the cytosol of
lysed target cells as an indicator of cytotoxicity.

Materials:
o Target cells (expressing the antigen of interest)

» Effector cells (e.g., human Peripheral Blood Mononuclear Cells - PBMCs, or purified Natural
Killer - NK cells)

e Fucosylated and non-fucosylated antibodies

e Cell culture medium (e.g., RPMI 1640 with 10% FBS)
o LDH cytotoxicity detection kit

e 96-well V-bottom plates

o Plate reader
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Procedure:
e Cell Preparation:

o Harvest and wash target cells, then resuspend in culture medium to a final concentration
of 1 x 10”5 cells/mL.

o Isolate effector cells (e.g., PBMCs using Ficoll-Paque gradient centrifugation) and
resuspend in culture medium. Determine the effector to target (E:T) cell ratio to be used
(e.g., 25:1).

o Assay Setup:
o Plate 50 pL of target cells (5,000 cells) into each well of a 96-well V-bottom plate.

o Prepare serial dilutions of the fucosylated and non-fucosylated antibodies in culture
medium.

o Add 50 puL of the antibody dilutions to the respective wells containing target cells.
o Add 50 pL of effector cells to the wells to achieve the desired E:T ratio.

o Controls:

Target Spontaneous Release: Target cells + medium only.

Target Maximum Release: Target cells + lysis buffer from the Kkit.

Effector Spontaneous Release: Effector cells + medium only.

Medium Background: Medium only.
* Incubation:
o Centrifuge the plate at 250 x g for 3 minutes to pellet the cells.
o Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.

e LDH Measurement:
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o Centrifuge the plate at 250 x g for 5 minutes.

o Carefully transfer 50 L of the supernatant from each well to a new flat-bottom 96-well
plate.

o Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add
it to each well containing the supernatant.

o Incubate the plate at room temperature for 30 minutes, protected from light.
o Add the stop solution provided in the Kit.

o Measure the absorbance at 490 nm using a plate reader.

o Data Analysis:
o Subtract the medium background from all absorbance readings.

o Calculate the percentage of specific lysis using the following formula:

Fc Receptor Binding Assay (Surface Plasmon
Resonance - SPR)

SPR is a label-free technigue used to measure the binding kinetics and affinity between an
antibody and its Fc receptor.

Materials:

SPR instrument and sensor chips (e.g., CM5)

Fucosylated and non-fucosylated antibodies (ligand)

Soluble recombinant FcyRllla (analyte)

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

Running buffer (e.g., HBS-EP+)

Amine coupling kit (EDC, NHS, ethanolamine)
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Procedure:

e Sensor Chip Preparation:

o Equilibrate the sensor chip with running buffer.

o Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and
NHS.

e Ligand Immobilization:

o Inject the fucosylated or non-fucosylated antibody, diluted in immobilization buffer, over the
activated sensor surface until the desired immobilization level is reached.

o Deactivate any remaining active esters by injecting ethanolamine.

e Analyte Binding:

o Prepare a series of dilutions of the soluble FcyRllla in running buffer.

o Inject the FcyRllla dilutions sequentially over the immobilized antibody surface, starting
with the lowest concentration. Each injection is followed by a dissociation phase where
only running buffer flows over the surface.

e Regeneration:

o After each analyte injection cycle, regenerate the sensor surface by injecting a solution
that disrupts the antibody-receptor interaction (e.g., low pH glycine) to remove the bound
analyte.

o Data Analysis:

o The binding events are recorded as sensorgrams (response units vs. time).

o Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to
determine the association rate constant (ka), dissociation rate constant (kd), and the
equilibrium dissociation constant (KD = kd/ka).
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Complement-Dependent Cytotoxicity (CDC) Assay

This assay determines the ability of an antibody to induce cell lysis through the activation of the
complement cascade.

Materials:

Target cells

Fucosylated and non-fucosylated antibodies

Source of complement (e.g., normal human serum)

Assay buffer (e.g., RPMI 1640 with 1% BSA)

Cell viability dye (e.g., propidium iodide) or a cell viability assay kit (e.g., CellTiter-Glo®)

96-well flat-bottom plates

Flow cytometer or plate reader

Procedure:

e Assay Setup:

o Plate target cells at a density of 5 x 10™4 cells/well in a 96-well plate.

o Add serial dilutions of the fucosylated and non-fucosylated antibodies to the wells.

o Incubate for 15-30 minutes at room temperature.

o Complement Addition:

o Add the complement source to each well at a pre-determined optimal concentration.

o Controls:

» Cells + antibody only (no complement)

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Cells + complement only (no antibody)

» Cells only (background)

e Incubation:
o Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
 Viability Measurement:

o Using Flow Cytometry: Add a viability dye like propidium iodide and analyze the
percentage of dead cells.

o Using a Lysis Assay: Use a commercial kit to measure the release of a cytosolic
component (e.g., ATP with CellTiter-Glo®) as an indicator of cell lysis.

o Data Analysis:

o Calculate the percentage of specific CDC using the following formula:

Mandatory Visualization
Signaling Pathway of ADCC via FcyRllla on NK Cells
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Caption: FcyRllla signaling pathway in NK cells leading to ADCC.
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Experimental Workflow for Comparing Immunogenicity

1. Antibody Production

Produce Fucosylated Produce Non-fucosylated
Antibody (Standard CHO cells) Antibody (e.g., FUT8 KO cells)

2. Physicachemical [Characterization

Glycan Analysis
(e.g., LC-MS)

Antigen Binding Affinity
(e.g., SPR, ELISA)

3. In Vitro Functional Assays

FcyRllla Binding Assay
(e.0., SPR)

ADCC Assay
(e.g., LDH release)

CDC Assay

4. Data Analysis & Comparison

Quantitative Comparison of:
- Binding Affinity (KD)

- ADCC Potency (EC50)
- CDC Activity
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Caption: Workflow for comparing fucosylated and non-fucosylated antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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